2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide
Description
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O2S/c1-4-31-23-22(17(3)29-31)28-25(30(24(23)33)14-19-9-11-20(26)12-10-19)34-15-21(32)27-13-18-7-5-16(2)6-8-18/h5-12H,4,13-15H2,1-3H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUGQBICJLHJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide , with CAS number 1358407-55-2 , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 496.03 g/mol . The structure includes a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H26ClN5O2S |
| Molecular Weight | 496.03 g/mol |
| CAS Number | 1358407-55-2 |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazolo[4,3-d]pyrimidine core followed by functionalization at various positions to introduce the thio and acetamide groups. The synthetic pathway often employs standard organic reactions such as nucleophilic substitutions and acylation.
Antimicrobial Activity
Recent studies have indicated that compounds containing the pyrazolo[4,3-d]pyrimidine moiety exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown activity against Mycobacterium tuberculosis , with IC50 values ranging from 1.35 to 2.18 μM for potent analogs . The specific compound in focus has not yet been extensively tested in this context, but its structural similarities suggest potential efficacy.
Anticancer Properties
The biological activity of pyrazolo[4,3-d]pyrimidines extends to anticancer effects. Research indicates that modifications in the structure can enhance selectivity and potency against various cancer cell lines. For example, docking studies have shown that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .
The proposed mechanism of action for compounds like This compound involves the inhibition of key enzymes or pathways related to cell division and metabolism in pathogenic organisms. The presence of sulfur and chlorine atoms in the structure may enhance binding affinity to target proteins.
Case Studies
- Antitubercular Activity : A study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound .
- Cytotoxicity Assessment : In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several pyrimidine and pyrazolo-pyrimidine derivatives:
Key Observations :
- The target compound’s thioacetamide linkage is structurally analogous to the derivative in , but the pyrazolo-pyrimidinone core may enhance binding specificity compared to simpler dihydropyrimidinones.
- Substituents like the 4-chlorobenzyl and 4-methylbenzyl groups likely improve lipophilicity and target affinity compared to compounds with unsubstituted benzyl groups .
Analytical Characterization
- Spectroscopy : Analogues in and were characterized using IR (C=O, C≡N stretches), NMR (substituent integration), and mass spectrometry (molecular ion peaks), which are critical for confirming the target compound’s structure.
- Chromatography : Compounds in were identified via GC-MS and compared to NIST library spectra, a method applicable to the target compound for purity assessment.
Research Findings and Implications
- Computational Predictions : Ligand-based virtual screening using Morgan fingerprints or MACCS keys could prioritize the target compound for testing against kinases (e.g., EGFR inhibitors like gefitinib).
- Activity Cliffs: While structural similarity often predicts similar activity, "cliffs" (e.g., minor changes causing drastic activity shifts ) necessitate caution. For example, replacing the 4-chlorobenzyl group with a 4-cyanobenzylidene (as in ) might reduce potency.
- Synthetic Optimization : Higher yields (e.g., 68% in ) are achievable with optimized reflux conditions and sodium acetate catalysis, suggesting pathways to improve the target compound’s synthesis.
Q & A
Basic: What are the key synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis of pyrazolo-pyrimidin-5-yl thioacetamide derivatives typically involves multi-step reactions. A common approach includes:
- Core formation : Condensation of substituted pyrazolo-pyrimidinone intermediates with thiol-containing reagents (e.g., via nucleophilic substitution at the 5-position sulfur atom).
- Acetamide coupling : Reaction of the thiol intermediate with α-chloroacetamide derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) with a base (e.g., NaH) to promote nucleophilic displacement .
- Critical conditions : Temperature control (reflux at 80–100°C), stoichiometric ratios of reactants (1:1.2 molar ratio for thiol:chloroacetamide), and purification via column chromatography or recrystallization from DMF/water mixtures to achieve >90% purity .
Basic: Which spectroscopic techniques are most effective for characterizing structural integrity, and how are key functional groups identified?
Methodological Answer:
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups. The absence of -SH stretches (~2550 cm⁻¹) confirms successful substitution .
- NMR :
- ¹H NMR : Methyl groups (δ 1.2–2.5 ppm), aromatic protons (δ 6.5–8.0 ppm), and downfield shifts for pyrimidinone protons (δ 7.5–8.5 ppm) validate core structure .
- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the pyrazolo-pyrimidinone ring (δ 140–160 ppm) confirm regiochemistry .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragments consistent with the acetamide and pyrazolo-pyrimidinyl moieties .
Advanced: How can Design of Experiments (DoE) principles optimize multi-step synthesis, particularly for conflicting data from intermediates?
Methodological Answer:
- Variable screening : Use fractional factorial designs to prioritize critical factors (e.g., temperature, solvent polarity, catalyst loading) affecting yield and purity .
- Response surface methodology (RSM) : Model interactions between variables (e.g., reflux time vs. solvent volume) to resolve contradictions in intermediate stability. For example, excessive heating may degrade thiol intermediates, necessitating shorter reaction times at lower temperatures .
- Validation : Confirm optimized conditions with triplicate runs and statistical analysis (e.g., ANOVA) to ensure reproducibility. Cross-reference with HPLC purity data to reconcile discrepancies in intermediate characterization .
Advanced: What strategies resolve discrepancies in SAR data when modifying the acetamide or pyrazolo-pyrimidin moieties?
Methodological Answer:
- Parallel synthesis : Systematically vary substituents (e.g., 4-chlorobenzyl vs. 4-methylbenzyl) and assess potency in biochemical assays (e.g., kinase inhibition) to isolate contributions of specific groups .
- DMPK profiling : Address conflicting cellular potency vs. poor bioavailability by balancing lipophilicity (logP) and hydrogen-bond donors. For example, replacing a methyl group with a polar substituent may improve solubility but reduce membrane permeability .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., BET bromodomains) to validate binding modes and explain outliers in SAR .
Advanced: How do non-covalent interactions influence crystallographic packing, and what methods study these effects?
Methodological Answer:
- X-ray crystallography : Resolve π-π stacking between aromatic rings and hydrogen bonds (e.g., NH…O=C) to determine packing efficiency. For example, chlorobenzyl groups may enhance hydrophobic interactions, stabilizing the lattice .
- Computational modeling : Use DFT calculations or MD simulations to predict interaction energies (e.g., van der Waals forces) and correlate with experimental melting points .
- Thermogravimetric analysis (TGA) : Quantify thermal stability shifts caused by packing variations, such as weaker interactions leading to lower decomposition temperatures .
Basic: What are the challenges in achieving high purity, and how are residual solvents controlled?
Methodological Answer:
- Purification : Use gradient elution in flash chromatography (silica gel, hexane/EtOAc) to separate regioisomers. Recrystallization from DMF/water removes unreacted starting materials .
- Residual solvents : Monitor via GC-MS or ¹H NMR (e.g., DMF δ 2.7–2.9 ppm). Lyophilization or vacuum drying (40°C, 24 hrs) reduces solvent content to <500 ppm, complying with ICH guidelines .
Advanced: How are pharmacokinetic parameters determined in preclinical studies, and what models evaluate efficacy?
Methodological Answer:
- In vivo PK : Administer compound intravenously/orally to rodents. Collect plasma samples at intervals (0–24 hrs) and analyze via LC-MS/MS to calculate AUC, Cmax, and half-life. Compare with in vitro microsomal stability data .
- Efficacy models : Use xenograft mice (e.g., implanted with cancer cells) to assess tumor growth inhibition. Dose-response curves (10–100 mg/kg) validate target engagement, with immunohistochemistry confirming biomarker modulation .
Advanced: What computational methods predict binding affinity, and how are they validated?
Methodological Answer:
- Docking studies : Use Schrödinger Glide or AutoDock Vina to model interactions (e.g., hydrogen bonds with Asp88 in BET proteins). Prioritize poses with lowest RMSD to crystallographic data .
- Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., chloro vs. methyl groups) to predict affinity changes. Validate with SPR or ITC binding assays .
- MD simulations : Run 100-ns trajectories to assess binding site flexibility. Correlate residence time with cellular IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
